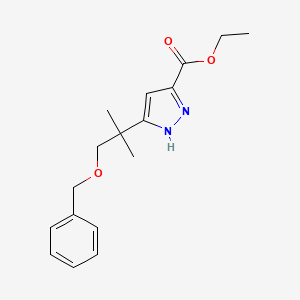
4-(Dimethylamino)naphthalene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(DIMETHYLAMINO)-1,2-DIHYDRONAPHTHALENE-1,2-DIONE is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group attached to a dihydronaphthalene-dione core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(DIMETHYLAMINO)-1,2-DIHYDRONAPHTHALENE-1,2-DIONE typically involves the reaction of naphthalene derivatives with dimethylamine under controlled conditions. One common method includes the condensation of 1,2-naphthoquinone with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-throughput screening techniques can help identify the most efficient catalysts and reaction parameters, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions: 4-(DIMETHYLAMINO)-1,2-DIHYDRONAPHTHALENE-1,2-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include various naphthoquinone and hydroquinone derivatives, as well as substituted naphthalene compounds.
科学研究应用
4-(DIMETHYLAMINO)-1,2-DIHYDRONAPHTHALENE-1,2-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(DIMETHYLAMINO)-1,2-DIHYDRONAPHTHALENE-1,2-DIONE involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity, enabling the compound to participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their biological activity and function.
相似化合物的比较
- 4-(Dimethylamino)benzoic acid
- 4-(Dimethylamino)phenol
- 4-(Dimethylamino)pyridine
Comparison: Compared to these similar compounds, 4-(DIMETHYLAMINO)-1,2-DIHYDRONAPHTHALENE-1,2-DIONE is unique due to its dihydronaphthalene-dione core, which imparts distinct chemical and physical properties
属性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC 名称 |
4-(dimethylamino)naphthalene-1,2-dione |
InChI |
InChI=1S/C12H11NO2/c1-13(2)10-7-11(14)12(15)9-6-4-3-5-8(9)10/h3-7H,1-2H3 |
InChI 键 |
ALDVFHJWLPLJHT-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC(=O)C(=O)C2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


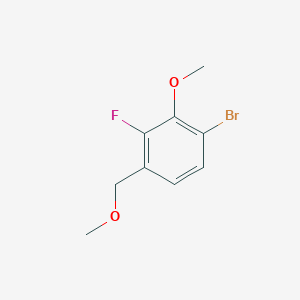
![Tert-butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14028527.png)



![4,4,5,5-tetramethyl-2-[(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropyl]-1,3,2-dioxaborolane](/img/structure/B14028550.png)

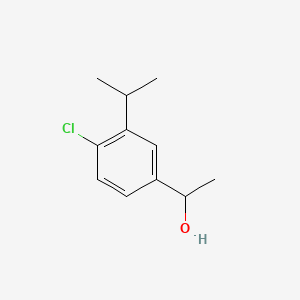

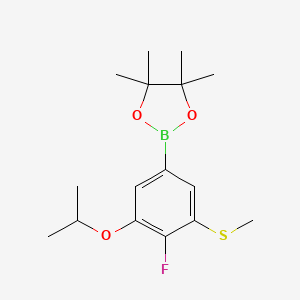
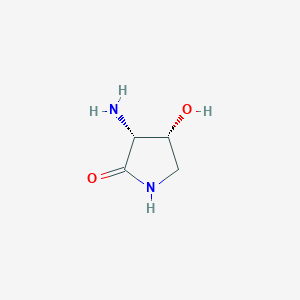
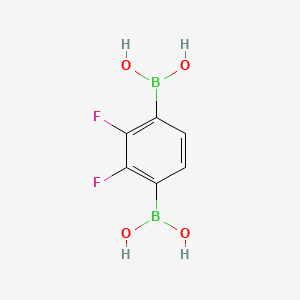
![7-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14028598.png)
